molecular formula C7H9N3O2 B13644434 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid

5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B13644434
M. Wt: 167.17 g/mol
InChI Key: OWECSFHBRKIJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor activity, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylic acid stands out due to its unique combination of chemical stability and biological activity. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-6(12)5-4-9-7-8-2-1-3-10(5)7/h4H,1-3H2,(H,8,9)(H,11,12)

InChI Key

OWECSFHBRKIJGL-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=C(N2C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.